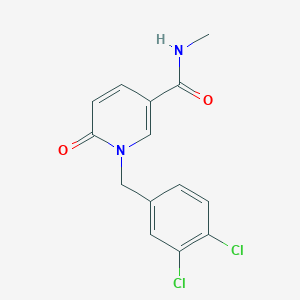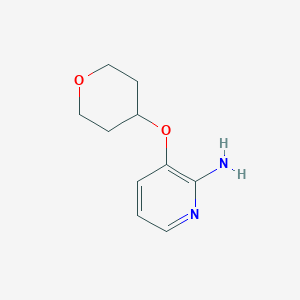![molecular formula C15H26ClN3O B2570339 Trihidrocloruro de 2-etoxi-4-[4-(propan-2-il)piperazin-1-il]anilina CAS No. 1803584-29-3](/img/structure/B2570339.png)
Trihidrocloruro de 2-etoxi-4-[4-(propan-2-il)piperazin-1-il]anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride is a chemical compound with the molecular formula C15H28Cl3N3O and a molecular weight of 372.8 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride involves multiple steps. The starting materials typically include 2-ethoxyaniline and 4-(propan-2-yl)piperazine. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride can be compared with other similar compounds, such as:
2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline: This compound lacks the trihydrochloride component and may have different solubility and stability properties.
4-[4-(Propan-2-yl)piperazin-1-yl]aniline: This compound lacks the ethoxy group, which may affect its reactivity and biological activity.
The uniqueness of 2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
1803584-29-3 |
|---|---|
Fórmula molecular |
C15H26ClN3O |
Peso molecular |
299.84 g/mol |
Nombre IUPAC |
2-ethoxy-4-(4-propan-2-ylpiperazin-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C15H25N3O.ClH/c1-4-19-15-11-13(5-6-14(15)16)18-9-7-17(8-10-18)12(2)3;/h5-6,11-12H,4,7-10,16H2,1-3H3;1H |
Clave InChI |
LKLVKIFQSIMMHH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)N2CCN(CC2)C(C)C)N.Cl.Cl.Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)N2CCN(CC2)C(C)C)N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2570256.png)
![1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2570257.png)
![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2570258.png)

![8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2570264.png)
![2-[(2-Methylbenzyl)thio]acetohydrazide](/img/structure/B2570265.png)
![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)




![(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2570276.png)
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2570277.png)
![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)
